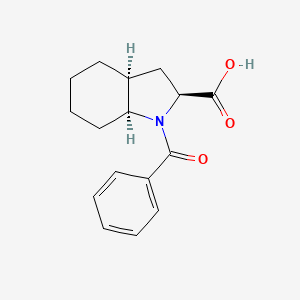![molecular formula C10H13N3O3 B2770372 [2-(4-Amino-3-methylphenoxy)acetyl]urea CAS No. 926269-03-6](/img/structure/B2770372.png)
[2-(4-Amino-3-methylphenoxy)acetyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[2-(4-Amino-3-methylphenoxy)acetyl]urea” is a chemical compound with the molecular formula C10H13N3O3 and a molecular weight of 223.23 . It is categorized as an intermediate .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 223.23 . The boiling point and other physical and chemical properties are not provided in the search results.Scientific Research Applications
Enzyme Activation and Metabolic Pathways
Studies on compounds structurally similar to [2-(4-Amino-3-methylphenoxy)acetyl]urea, such as N-acetylglutamate (NAG) or its analogs, focus on their role in activating enzymes within the urea cycle. NAG acts as an essential cofactor for the enzyme carbamyl phosphate synthetase I, initiating the conversion of ammonia to urea in the liver. Deficiencies in NAG or its synthetic enzyme can lead to hyperammonemia, a condition treatable with N-carbamylglutamate (NCG), which effectively enhances ureagenesis in conditions like NAG synthase deficiency and propionic acidemia (Tuchman et al., 2008).
Genetic Studies and Disease Association
Genetic studies have explored the associations between genotypes of enzymes like arylamine N-acetyltransferase (NAT2) and the risk of developing certain cancers. Variations in the NAT2 gene affect the individual's ability to acetylate carcinogenic compounds, potentially influencing cancer susceptibility. For example, the combination of certain NAT2 and SULT1A1 genotypes has been linked to an increased risk of urothelial cancer, highlighting the importance of understanding genetic predispositions to effectively assess cancer risk (Ozawa et al., 2002).
Environmental Toxicology and Exposure
Research in environmental toxicology has investigated the urinary concentrations of bisphenol A and nonylphenol, chemicals used in the manufacture of various consumer products. These studies aim to understand human exposure levels and potential health impacts. The widespread detection of these compounds in human urine samples underscores the high potential for exposure among the general population and raises concerns about the possible health effects (Calafat et al., 2004).
Drug Metabolism and Pharmacokinetics
The metabolism of pharmaceuticals and the phenotyping of metabolic enzymes, such as NAT2, have been studied to understand individual differences in drug metabolism. These differences can affect drug efficacy and toxicity. Phenotyping based on caffeine metabolism, for example, has been used to determine NAT2 acetylator status, which can influence the metabolism of certain drugs and environmental toxins (Tang et al., 1987).
Properties
IUPAC Name |
2-(4-amino-3-methylphenoxy)-N-carbamoylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-6-4-7(2-3-8(6)11)16-5-9(14)13-10(12)15/h2-4H,5,11H2,1H3,(H3,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTAKCASKJEXEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-3-(2,5-dioxopyrrolidin-1-yl)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzohydrazide](/img/structure/B2770290.png)
![4-[4-(4-Methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]morpholine](/img/structure/B2770291.png)


![2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole](/img/structure/B2770295.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2770296.png)


![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2770299.png)
![Tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinato]dirhodiumBis(ethylAcetate)Adduct](/img/structure/B2770301.png)
![2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2770302.png)
![1-[4-(Methoxymethyl)-3,6-dihydro-2H-pyridin-1-yl]prop-2-en-1-one](/img/structure/B2770303.png)
![2-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2770308.png)
![4-{[(3-Cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B2770312.png)
